![molecular formula C14H12N2O3S B2855081 N1-((5-benzoylthiophen-2-yl)methyl)oxalamide CAS No. 1797078-84-2](/img/structure/B2855081.png)
N1-((5-benzoylthiophen-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((5-benzoylthiophen-2-yl)methyl)oxalamide is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has shown promising results in various studies, particularly in the field of cancer research. In
Mechanism of Action
The mechanism of action of N1-((5-benzoylthiophen-2-yl)methyl)oxalamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylases, which are involved in DNA replication and gene expression. This inhibition may lead to the activation of apoptotic pathways and the suppression of cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that N1-((5-benzoylthiophen-2-yl)methyl)oxalamide has low toxicity in normal cells and tissues, indicating its potential as a safe and effective therapeutic agent. In addition, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N1-((5-benzoylthiophen-2-yl)methyl)oxalamide in lab experiments is its high potency and selectivity towards cancer cells. This allows for a more targeted approach to cancer therapy, minimizing the side effects associated with traditional chemotherapy. However, a limitation of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of N1-((5-benzoylthiophen-2-yl)methyl)oxalamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as inflammatory and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Synthesis Methods
N1-((5-benzoylthiophen-2-yl)methyl)oxalamide can be synthesized through a multi-step process. The first step involves the reaction of 5-benzoylthiophene-2-carbaldehyde with methylamine to form N-(5-benzoylthiophen-2-yl)methylamine. This intermediate product is then reacted with oxalyl chloride to form N-(5-benzoylthiophen-2-yl)methyl-2-oxoacetamide, which is further reacted with hydroxylamine hydrochloride to produce N1-((5-benzoylthiophen-2-yl)methyl)oxalamide.
Scientific Research Applications
N1-((5-benzoylthiophen-2-yl)methyl)oxalamide has been studied extensively in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N'-[(5-benzoylthiophen-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c15-13(18)14(19)16-8-10-6-7-11(20-10)12(17)9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOIJYIHFGRCGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((5-benzoylthiophen-2-yl)methyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.